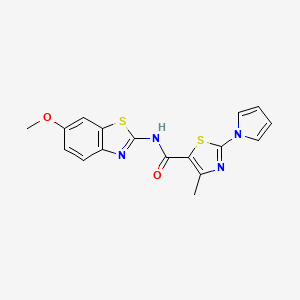![molecular formula C13H13BrN2O3 B10987995 N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine](/img/structure/B10987995.png)
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine is a synthetic organic compound that features an indole ring substituted with a bromine atom at the 5-position and a glycine moiety attached via a propanoyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine typically involves several key steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Propanoyl Intermediate: The brominated indole is then reacted with acryloyl chloride to form the 3-(5-bromo-1H-indol-1-yl)propanoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine.
Coupling with Glycine: The final step involves coupling the propanoyl intermediate with glycine. This can be achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or conjugates.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
Scientific Research Applications
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or oncological pathways.
Biological Research: The compound can be used to study the effects of indole derivatives on cellular processes, including signal transduction and gene expression.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The bromine atom and glycine moiety may enhance binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-chloro-1H-indol-1-yl)propanoyl]glycine
- N-[3-(5-fluoro-1H-indol-1-yl)propanoyl]glycine
- N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycine
Uniqueness
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding to biological targets.
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-[3-(5-bromoindol-1-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-1-2-11-9(7-10)3-5-16(11)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
InChI Key |
MJIKTVRBZXZCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)O)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B10987915.png)
![N-(1H-benzimidazol-5-yl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B10987916.png)
methanone](/img/structure/B10987917.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B10987925.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B10987938.png)
methanone](/img/structure/B10987944.png)
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10987950.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10987955.png)
![6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B10987957.png)
sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B10987958.png)
![N-[4-(1,3-dihydro-2H-benzimidazol-2-ylidenecarbamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B10987964.png)

![Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate](/img/structure/B10987979.png)

